molecular formula C10H14N2 B1331422 4-(Pyrrolidin-1-yl)aniline CAS No. 2632-65-7

4-(Pyrrolidin-1-yl)aniline

Cat. No. B1331422
CAS RN: 2632-65-7
M. Wt: 162.23 g/mol
InChI Key: URAARCWOADCWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 2632-65-7 . It has a molecular weight of 162.23 and its linear formula is C10H14N2 . It is a low melting solid .


Synthesis Analysis

The synthesis of 4-(Pyrrolidin-1-yl)aniline and its derivatives has been a topic of interest in medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthetic strategies used for these compounds can be categorized into two main approaches: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 4-(Pyrrolidin-1-yl)aniline is characterized by a pyrrolidine ring attached to an aniline group . The InChI Code for this compound is 1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 .


Physical And Chemical Properties Analysis

4-(Pyrrolidin-1-yl)aniline has a boiling point of 330.8°C at 760mmHg and a melting point of 32 - 34°C . It is a low melting solid .

Scientific Research Applications

In one study, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the pharmacokinetic profile .

    4-(4-Methylpiperidin-1-yl)aniline

    This compound has a molecular weight of 190.28. The specific applications and experimental procedures are not mentioned in the source, but it’s likely used in chemical synthesis or pharmaceutical research.

    4-(pyrrolidin-1-ylcarbonyl)aniline

    This compound has a molecular weight of 190.24. It’s likely used in chemical synthesis or pharmaceutical research.

    4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride

    This compound has a molecular weight of 226.75. It’s likely used in chemical synthesis or pharmaceutical research.

    4-[(1-Methylpiperidin-4-yl)oxy]aniline

    This compound has a molecular weight of 206.28. It’s likely used in chemical synthesis or pharmaceutical research.

    4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride

    This compound has a molecular weight of 249.18. It’s likely used in chemical synthesis or pharmaceutical research.

    4-(1H-Benzimidazol-1-yl)aniline

    This compound has a molecular weight of 209.25. It’s likely used in chemical synthesis or pharmaceutical research.

Safety And Hazards

The safety information for 4-(Pyrrolidin-1-yl)aniline indicates that it has several hazard codes: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers The relevant papers for 4-(Pyrrolidin-1-yl)aniline can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, similar products, and more .

properties

IUPAC Name

4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAARCWOADCWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355614
Record name 4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)aniline

CAS RN

2632-65-7
Record name 4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Pyrrolidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(Pyrrolidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(Pyrrolidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(Pyrrolidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(Pyrrolidin-1-yl)aniline

Citations

For This Compound
16
Citations
A Foucourt, D Hédou, C Dubouilh-Benard, A Girard… - Molecules, 2014 - mdpi.com
The convenient synthesis of a focused library (forty molecules) of novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines was realized mainly under microwave irradiation. A novel 6-aminobenzo…
Number of citations: 46 www.mdpi.com
L Wu, M Lu, Z Yan, X Tang, B Sun, W Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of 1,2-benzisothiazol-3-one derivatives was synthesized and their biological activities were evaluated for inhibiting caspase-3 and -7 activities, in which some of them …
Number of citations: 19 www.sciencedirect.com
A Elkamhawy, MM Al‐Sanea, C Song… - Bulletin of the …, 2015 - Wiley Online Library
A new series possessing [1,2,3]triazolo[4,5‐d]pyrimidine scaffold was synthesized and biologically evaluated for potential antiproliferative activity. Fourteen compounds were selected …
Number of citations: 10 onlinelibrary.wiley.com
MM Abdel-Atty, NA Farag, SE Kassab, RAT Serya… - Bioorganic …, 2014 - Elsevier
In this study, five series of (E)-6-(4-substituted phenyl)-4-oxohex-5-enoic acids IIb–f (E), (E)-3-(4-(substituted)-phenyl)acrylic acids IIIa–g (E), 4-(4-(substituted)phenylamino)-4-…
Number of citations: 32 www.sciencedirect.com
A Zhu, W Zhan, Z Liang, Y Yoon, H Yang… - Journal of medicinal …, 2010 - ACS Publications
The CXC chemokine receptor type 4 (CXCR4)/stromal cell derived factor-1 (SDF-1 or CXCL12) interaction and the resulting cell signaling cascade play a key role in metastasis and …
Number of citations: 68 pubs.acs.org
X Miao, L Xing, M Guo, H Zhang, S Liu, S Yin… - Bioorganic …, 2020 - Elsevier
Aiming to develop novel Type-I 1/2 inhibitors of ALK to overcome extensive resistance mutations, especially the L1196M mutation surrounding the ATP pocket, two series of 2-…
Number of citations: 7 www.sciencedirect.com
IPC Class, A USPC - 2017 - patentsencyclopedia.com
The invention relates to the use of compounds of general structure (I) in modulation of the Wnt pathway [Formula should be inserted here] wherein R. sup. 1, R. sup. 2, R. sup. 3, R. sup. …
Number of citations: 0 www.patentsencyclopedia.com
UK PURAKKAL - 2021 - researchrepository.rmit.edu.au
It is evident that new therapeutic agents, particularly to treat DR-TB cases, are required for eradication of TB (Chapter I, Section 1.1). The current treatment methods to combat different …
Number of citations: 2 researchrepository.rmit.edu.au
MT La, S Kang, HK Kim - The Journal of Organic Chemistry, 2019 - ACS Publications
A facile method for the synthesis of N-aryl-substituted azacycles from arylamines and cyclic ethers has been developed. In this study, arylamines were treated with cyclic ethers in the …
Number of citations: 14 pubs.acs.org
Y Chen, G Bai, Y Li, Y Ning, S Cao, J Zhou… - Bioorganic & Medicinal …, 2021 - Elsevier
Internal tandem duplications of FLT3 (FLT3-ITD) occur in approximately 25% of all acute myeloid leukemia (AML) cases and confer a poor prognosis. Optimization of the screening hit 1 …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.